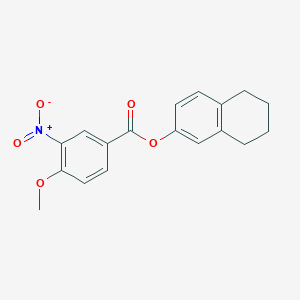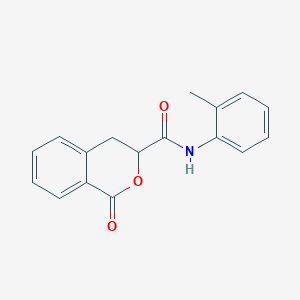
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine
Overview
Description
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine, also known as DMNP-PO or DPP, is a fluorescent probe used in scientific research to detect the presence of reactive oxygen species (ROS) in cells. ROS are molecules that are naturally produced in cells as a byproduct of normal cellular metabolism, but can also be produced in response to environmental stressors such as radiation and toxins. DMNP-PO is a useful tool for studying ROS because it is non-toxic and can be used to monitor ROS levels in real-time.
Mechanism of Action
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine works by reacting with ROS to form a fluorescent product that can be detected using a fluorescence microscope or spectrofluorometer. The fluorescent signal produced by this compound is proportional to the amount of ROS present in the cell, allowing researchers to monitor ROS levels in real-time.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that this compound is sensitive to light and can be degraded by exposure to UV light, which can affect its accuracy as a ROS probe.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is its ability to monitor ROS levels in real-time, allowing researchers to study the dynamics of ROS production and the effects of various compounds on ROS levels. This compound is also non-toxic and can be used in live cells, making it a valuable tool for studying ROS in cellular processes. However, this compound is sensitive to light and can be degraded by exposure to UV light, which can affect its accuracy as a ROS probe. Additionally, this compound is not suitable for use in animal studies or clinical trials, as it is not approved for human use.
Future Directions
There are many potential future directions for research using 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of new antioxidant compounds that can reduce ROS levels in cells and prevent oxidative stress. This compound can be used to screen for potential new antioxidants, and to study the mechanisms by which antioxidants reduce ROS levels. Another area of interest is the study of the effects of environmental stressors on ROS levels in cells, and the development of strategies to protect cells from oxidative damage. This compound can be used to study the effects of various stressors on ROS levels, and to identify compounds that can protect cells from oxidative damage. Finally, this compound can be used to study the role of ROS in various disease processes, such as cancer and neurodegenerative diseases. By monitoring ROS levels in real-time, researchers can gain a better understanding of the mechanisms by which ROS contribute to disease progression, and identify potential targets for therapeutic intervention.
Scientific Research Applications
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is widely used in scientific research to study the role of ROS in cellular processes such as apoptosis, inflammation, and aging. It has been used to study the effects of environmental stressors on ROS levels in cells, as well as the effects of various drugs and compounds on ROS production. This compound is also used to study the effects of antioxidants on ROS levels, and to screen for potential new antioxidant compounds.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-4-15(2)18(13-14)19(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNZWIIOOUDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4109780.png)

![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B4109801.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B4109807.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)


![3-[1-acetyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4109838.png)

![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4109861.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4109868.png)
